2-甲基-2-(吡咯啉-1-基)丙醇

概述

描述

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group of compounds. It was first synthesized in the 1960s and was originally developed as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD). However, due to its potent stimulant effects, it has become a popular recreational drug of abuse. Despite its negative reputation, MDPV has also been the subject of scientific research due to its potential therapeutic applications.

科学研究应用

药理学特性

2-甲基-2-(吡咯啉-1-基)丙醇被研究其对κ-阿片受体(KORs)的亲和力和选择性,显示出治疗抑郁症和成瘾障碍的潜力。它表现出类抗抑郁药效,并可能有助于治疗熄灭的可卡因寻求行为的恢复(Grimwood et al., 2011)。

化学性质和相互作用

该化合物的化学相互作用,如过量摩尔体积和焓,已在与水和丙醇混合物中进行研究。这些研究对于了解其在各种溶剂中的物理和化学行为至关重要(Yameeka et al., 2013)。

有机化学中的合成和应用

2-甲基-2-(吡咯啉-1-基)丙醇被合成并用作不对称Aldol反应中的手性辅助试剂。这种应用在有机化学领域中具有重要意义,特别是在创建立体化学复杂分子方面(Hedenström等,2000年)。

催化应用

该化合物已用于合成其他有机催化剂,有助于不对称Michael加成反应。这表明其在催化重要有机转化中的潜力(Cui Yan-fang, 2008)。

在配位化学中的应用

它已参与合成非核Ni(II)簇,展示了其在制备复杂配位化合物中的实用性。这种应用对于开发新材料和催化剂至关重要(Massard et al., 2014)。

作用机制

Target of Action

The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .

Mode of Action

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .

Biochemical Pathways

It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may affect the release and reuptake of dopamine, thereby influencing these physiological processes .

Pharmacokinetics

The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .

Result of Action

The antagonistic action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

生化分析

Biochemical Properties

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may modulate pain perception and other physiological processes mediated by these receptors.

Cellular Effects

The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block KOR and MOR agonist-induced analgesia in rat models . This indicates that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol can alter pain signaling pathways and potentially affect other related cellular processes.

Molecular Mechanism

At the molecular level, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to KOR, binding with high affinity and inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular responses.

Dosage Effects in Animal Models

The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol vary with different dosages in animal models. At lower doses, it effectively modulates receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as altered behavior or physiological responses . Understanding the dosage-dependent effects is essential for its potential therapeutic applications.

Metabolic Pathways

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall function within the cell .

属性

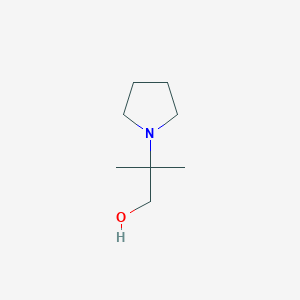

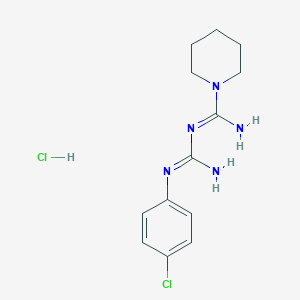

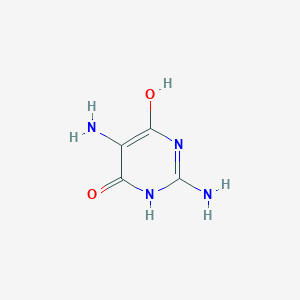

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIXDFFYWZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624632 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101258-96-2 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)